

Unveiling the Antimicrobial Potential of Methyl N-acetylanthranilate: A Technical Guide

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Compound of Interest

Compound Name: Methyl N-acetylanthranilate

Cat. No.: B181298

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Methyl N-acetylanthranilate**, a derivative of anthranilic acid, is a compound of growing interest within the scientific community. While extensively utilized in the fragrance and flavor industries, emerging research into anthranilate derivatives has unveiled a potential new frontier for this molecule: antimicrobial applications. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antimicrobial effects of **Methyl N-acetylanthranilate** and its closely related analogs. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to facilitate further research and development in this promising area.

It is critical to note that while the broader class of anthranilate derivatives has demonstrated antimicrobial activities, specific quantitative data for **Methyl N-acetylanthranilate** remains largely unavailable in peer-reviewed literature. The data presented herein is primarily from studies on structurally similar compounds and should be interpreted as indicative of potential activity that warrants direct investigation.

Quantitative Antimicrobial Activity Data

Direct minimum inhibitory concentration (MIC) data for **Methyl N-acetylanthranilate** is not readily available in the reviewed literature. However, studies on closely related anthranilate derivatives provide valuable insights into the potential antimicrobial spectrum. The following tables summarize the antimicrobial activities of these related compounds.

Table 1: Antibacterial Activity of Anthranilate Derivatives

Compound	Bacterial Strain	Method	MIC (µg/mL)	Zone of Inhibition (mm)	Reference
Organodiselenide-Tethered Methyl Anthranilate (OSe 14)	Escherichia coli	Broth Microdilution	0.5 µM	Not Reported	[1] [2]
Organodiselenide-Tethered Methyl Anthranilate (OSe 14)	Staphylococcus aureus	Broth Microdilution	2 µM	Not Reported	[1] [2]
Linalyl Anthranilate	Klebsiella pneumoniae (Carbapenemase-producing)	Not Specified	2.5% (v/v)	Not Reported	[3]
Various Anthranilic Acid Derivatives	Gram-positive and Gram-negative bacteria	Not Specified	-	Significant activity reported for some derivatives	[4]

Table 2: Antifungal Activity of Anthranilate Derivatives

Compound	Fungal Strain	Method	MIC (µg/mL)	Inhibition Activity (%)	Reference
Organodiselenide-Tethered Methyl Anthranilate (OSe 14)	Candida albicans	Broth Microdilution	2 µM	100%	[1][2]
Various Anthranilic Acid Derivatives	Various Fungi	Not Specified	-	No noticeable effect reported for some derivatives	[4]

Potential Mechanisms of Action

While the precise mechanisms of antimicrobial action for **Methyl N-acetyl anthranilate** are yet to be elucidated, research on related anthranilates suggests a few potential pathways.

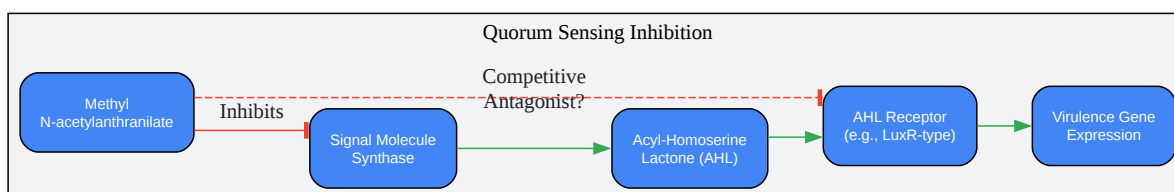
Quorum Sensing Inhibition

One of the most promising avenues of investigation is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. Studies on methyl anthranilate and methyl N-methylantranilate have demonstrated their ability to interfere with QS systems in pathogenic bacteria like *Pseudomonas aeruginosa* and *Aeromonas sobria*.^{[5][6]} This interference can lead to a reduction in virulence and pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.^[7] The proposed mechanism involves the disruption of QS signaling pathways, potentially by interfering with the biosynthesis of signaling molecules or by competitively binding to their receptors.^[6]

Membrane Disruption

Another potential mechanism, observed with linalyl anthranilate, is the disruption of the bacterial cell membrane.^[3] This can lead to increased membrane permeability, leakage of

intracellular components, and ultimately, cell death. This mode of action is common for many antimicrobial compounds and could be a contributing factor to the activity of anthranilate derivatives.



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Proposed Quorum Sensing Inhibition Pathway for **Methyl N-acetylanthranilate**.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the antimicrobial potential of **Methyl N-acetylanthranilate**.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

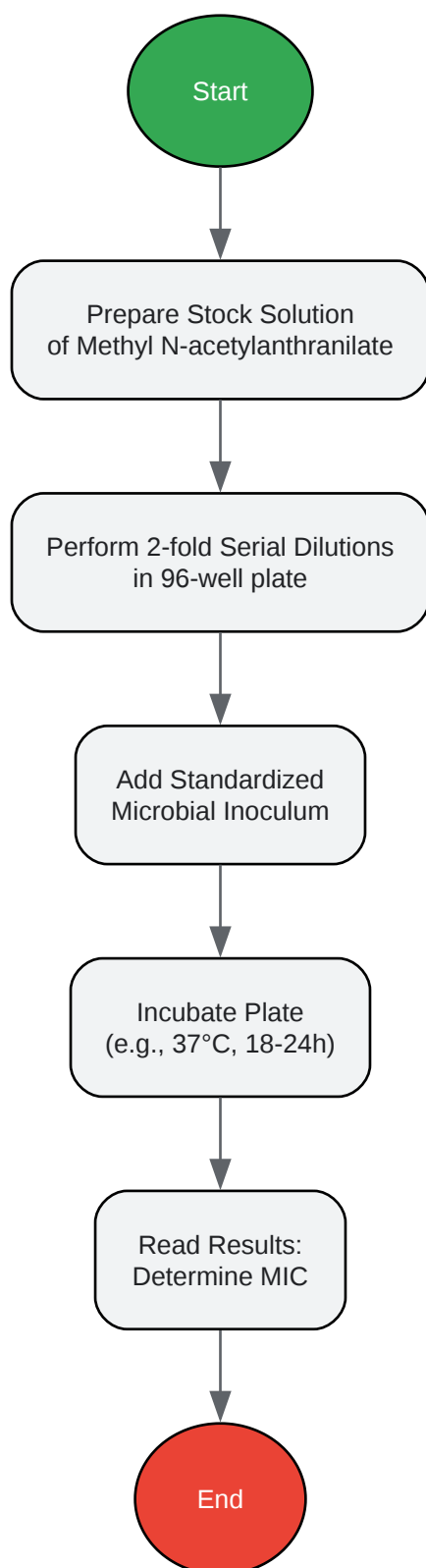
Materials:

- **Methyl N-acetylanthranilate**
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
- Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

- Sterile diluent (e.g., dimethyl sulfoxide (DMSO) for dissolving the compound)
- Positive control (broth with inoculum, no compound)
- Negative control (broth only)
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Stock Solution: Dissolve a known weight of **Methyl N-acetylanthranilate** in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the sterile broth medium directly in the 96-well plate. This will create a gradient of decreasing concentrations of the compound across the wells.
- Inoculation: Add a standardized inoculum of the test microorganism to each well (except the negative control). The final inoculum concentration should be approximately 5×10^5 CFU/mL.
- Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
- Reading Results: The MIC is determined as the lowest concentration of **Methyl N-acetylanthranilate** at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.



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Workflow for Broth Microdilution MIC Assay.

Agar Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

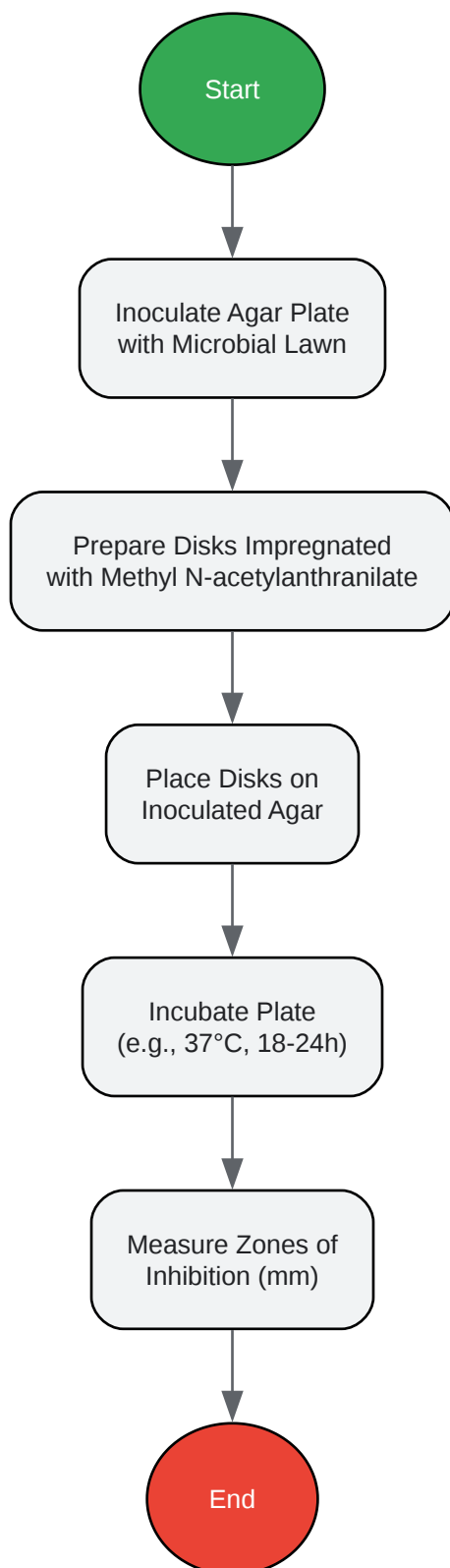
Materials:

- **Methyl N-acetylanthranilate**
- Sterile filter paper disks (6 mm diameter)
- Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
- Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
- Sterile swabs
- Solvent for dissolving the compound (e.g., DMSO)
- Positive control disk (e.g., a known antibiotic)
- Negative control disk (impregnated with solvent only)

Procedure:

- **Inoculation of Agar Plate:** Using a sterile swab, evenly streak the surface of the agar plate with the standardized microbial inoculum to create a lawn of growth.
- **Preparation of Disks:** Impregnate sterile filter paper disks with a known concentration of **Methyl N-acetylanthranilate** dissolved in a suitable solvent. Allow the solvent to evaporate completely.
- **Disk Placement:** Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are pressed down gently to make full contact with the agar.
- **Incubation:** Invert the Petri dishes and incubate at the optimal growth temperature for the microorganism for 18-24 hours.

- **Measurement of Inhibition Zones:** After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.



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Workflow for Agar Disk Diffusion Assay.

Conclusion and Future Directions

The exploration of **Methyl N-acetylanthranilate** as a potential antimicrobial agent is in its nascent stages. While direct evidence of its efficacy is currently limited, the promising antimicrobial and anti-quorum sensing activities of its structural analogs provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a standardized framework for researchers to systematically evaluate the antibacterial and antifungal properties of **Methyl N-acetylanthranilate**. Future research should focus on determining the MIC values against a broad spectrum of clinically relevant pathogens, elucidating the precise mechanisms of action, and exploring its potential for synergistic effects with existing antibiotics. Such studies will be instrumental in unlocking the full therapeutic potential of this readily available compound.

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